n-(1-(2-Aminoethyl)piperidin-4-yl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(2-Aminoethyl)piperidin-4-yl)isobutyramide is a chemical compound with the molecular formula C11H23N3O and a molecular weight of 213.32 g/mol . This compound is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .
Vorbereitungsmethoden
The synthesis of N-(1-(2-Aminoethyl)piperidin-4-yl)isobutyramide involves several steps, typically starting with the preparation of the piperidine ring. One common method is the hydrogenation of pyridine, followed by functionalization to introduce the aminoethyl group at the 1-position and the isobutyramide group at the 4-position . Industrial production methods often involve multi-step synthesis, including cyclization, amination, and acylation reactions under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
N-(1-(2-Aminoethyl)piperidin-4-yl)isobutyramide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
N-(1-(2-Aminoethyl)piperidin-4-yl)isobutyramide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases, including neurological disorders.
Wirkmechanismus
The mechanism of action of N-(1-(2-Aminoethyl)piperidin-4-yl)isobutyramide involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain receptors and enzymes, leading to its observed biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
N-(1-(2-Aminoethyl)piperidin-4-yl)isobutyramide can be compared with other piperidine derivatives, such as:
N-(1-(2-Aminoethyl)piperidin-4-yl)butyramide: Similar in structure but with a butyramide group instead of an isobutyramide group.
4-(2-Aminoethyl)piperidine: Lacks the isobutyramide group, making it a simpler structure.
Piperidin-4-ol derivatives: These compounds have a hydroxyl group at the 4-position instead of the isobutyramide group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C11H23N3O |
---|---|
Molekulargewicht |
213.32 g/mol |
IUPAC-Name |
N-[1-(2-aminoethyl)piperidin-4-yl]-2-methylpropanamide |
InChI |
InChI=1S/C11H23N3O/c1-9(2)11(15)13-10-3-6-14(7-4-10)8-5-12/h9-10H,3-8,12H2,1-2H3,(H,13,15) |
InChI-Schlüssel |
DWGSTZDBAGDGCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)NC1CCN(CC1)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.